Muscarinic Receptor Subtype Binding Affinity (Ki) Comparison: Atropine vs. Tiotropium and Ipratropium
Atropine binds to human M3 muscarinic receptors with a pKi of 9.68, which is slightly higher than ipratropium (pKi = 9.58) but significantly lower than tiotropium (pKi = 11.02) [1]. The corresponding Ki values are approximately 0.21 nM for atropine, 0.26 nM for ipratropium, and 0.01 nM for tiotropium. This 21-fold difference in M3 receptor affinity between atropine and tiotropium, combined with tiotropium's much longer receptor half-life (34.74 h vs. 3.57 h for atropine), explains their divergent clinical utility [1].
| Evidence Dimension | M3 muscarinic receptor binding affinity (pKi) and receptor half-life |
|---|---|
| Target Compound Data | pKi = 9.68; Receptor half-life = 3.57 h |
| Comparator Or Baseline | Ipratropium: pKi = 9.58, half-life = 3.28 h; Tiotropium: pKi = 11.02, half-life = 34.74 h |
| Quantified Difference | Atropine vs. Tiotropium: 21-fold lower M3 affinity (Ki: ~0.21 nM vs. 0.01 nM); 9.7-fold shorter receptor half-life |
| Conditions | Radioligand binding assays using human recombinant M3 receptors |
Why This Matters
For researchers requiring a rapidly reversible muscarinic blockade (e.g., acute poisoning models), atropine's shorter receptor half-life is critical to avoid prolonged anticholinergic effects, whereas tiotropium's prolonged binding is preferable for chronic respiratory studies.
- [1] Table 1. MR affinity at M3 receptor (pKi) | M3 > M2 affinity | Half-life at M3 receptors (h). PMC, US National Library of Medicine. View Source
